molecular formula C28H27N5O3 B11276599 N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11276599
M. Wt: 481.5 g/mol
InChI Key: SPTWYJPPCVCLGR-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and various substituted phenyl groups. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a multi-step process involving the use of enaminonitriles and benzohydrazides. A microwave-mediated, catalyst-free method has been established, which involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields.

Chemical Reactions Analysis

N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, and inhibits PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines such as:

The uniqueness of N-(2-METHOXYPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-[4-[(2-methylphenyl)methoxy]phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H27N5O3/c1-18-8-4-5-9-21(18)16-36-22-14-12-20(13-15-22)26-25(19(2)31-28-29-17-30-33(26)28)27(34)32-23-10-6-7-11-24(23)35-3/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31)

InChI Key

SPTWYJPPCVCLGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C(=C(NC4=NC=NN34)C)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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